Product packaging for Diisocetyl dodecanedioate(Cat. No.:CAS No. 131252-83-0)

Diisocetyl dodecanedioate

Cat. No.: B592902
CAS No.: 131252-83-0
M. Wt: 679.168
InChI Key: HIIPJZUJGNLWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisocetyl dodecanedioate is a chemical compound with the molecular formula C44H86O4 . As a diester, it is characterized by its long-chain alkyl groups, which typically confer properties such as low volatility and high stability, making it a candidate for investigation in various research fields. In a research context, this compound is representative of a class of chemicals that can be utilized as chemical simulants. Chemical simulants are essential in scientific studies for modeling the behavior of more hazardous substances without the associated risks, particularly in decontamination research . Researchers employ such simulants in human volunteer trials to develop and optimize mass decontamination procedures against toxic industrial compounds (TICs) and other threat agents . The physicochemical properties of this compound, including its molecular weight, octanol/water partition coefficient, and vapor pressure, would be of primary interest for these applications, enabling scientists to study absorption, persistence, and decontamination efficacy on surfaces and skin. Furthermore, structurally similar esters are frequently investigated for their properties as emollients, solvents, or carriers in material science and formulation chemistry . This product is labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not subject to evaluation for diagnostic accuracy, specificity, or precision by regulatory authorities . They are not intended for use in the diagnosis, prevention, or treatment of human diseases, nor are they approved for personal or cosmetic use . This product must only be used by qualified scientists in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H86O4 B592902 Diisocetyl dodecanedioate CAS No. 131252-83-0

Properties

CAS No.

131252-83-0

Molecular Formula

C44H86O4

Molecular Weight

679.168

IUPAC Name

bis(14-methylpentadecyl) dodecanedioate

InChI

InChI=1S/C44H86O4/c1-41(2)35-29-23-17-11-7-5-9-15-21-27-33-39-47-43(45)37-31-25-19-13-14-20-26-32-38-44(46)48-40-34-28-22-16-10-6-8-12-18-24-30-36-42(3)4/h41-42H,5-40H2,1-4H3

InChI Key

HIIPJZUJGNLWJQ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies and Esterification Catalysis for Diisocetyl Dodecanedioate

Classical and Green Chemistry Approaches to Diester Synthesis

The synthesis of diesters like diisocetyl dodecanedioate (B1236620) traditionally follows the Fischer esterification route, which involves the reaction of a dicarboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.comgoogle.com However, with a growing emphasis on environmental sustainability, green chemistry principles are increasingly being integrated into ester synthesis. imist.maepitomejournals.com

Catalytic Systems for Esterification

The choice of catalyst is crucial in esterification reactions, influencing reaction rates and yields.

Homogeneous Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective homogeneous catalysts for esterification. srce.hrrdd.edu.iq They operate by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. vulcanchem.com For instance, the synthesis of various dodecanedioate esters has been successfully carried out using sulfuric acid as a catalyst. srce.hrnanobioletters.com

Heterogeneous Catalysts: To overcome the challenges associated with the separation and recovery of homogeneous catalysts, solid acid catalysts are being explored. These include ion-exchange resins, zeolites, and metal oxides. While specific examples for diisocetyl dodecanedioate are not extensively detailed in the provided results, the broader field of ester synthesis is moving towards these greener alternatives.

Novel Catalytic Systems: Recent research has focused on developing innovative catalysts for ester synthesis. One such development involves bimetallic oxide clusters, like Rhodium-Ruthenium oxide (RhRuOₓ/C), which have shown high catalytic activity in cross-dehydrogenative coupling (CDC) reactions to form esters using oxygen as a benign oxidant. labmanager.com

Solvent-Free and Sustainable Reaction Environments

Traditional esterification often employs solvents like toluene (B28343) to facilitate the removal of water via azeotropic distillation, thereby shifting the reaction equilibrium towards the product side. srce.hrnanobioletters.com However, the use of volatile organic solvents raises environmental concerns. nih.gov

Solvent-Free Synthesis: Solvent-free reaction conditions represent a significant advancement in green chemistry. imist.manih.gov These methods reduce waste and avoid the use of hazardous substances. Microwave-assisted synthesis is one such technique that can accelerate reaction rates and improve yields in the absence of a solvent. mdpi.comnih.gov

Alternative Energy Inputs: To enhance reaction efficiency, alternative energy sources like ultrasound and microwave irradiation are being investigated for ester synthesis. mdpi.com Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve product yields for certain esters. mdpi.com

Reaction Kinetics and Mechanistic Pathways of Dodecanedioate Esterification

The esterification of dodecanedioic acid is a reversible reaction. mdpi.com The general mechanism follows the principles of Fischer esterification. The reaction rate is influenced by several factors, including temperature, molar ratio of reactants, and catalyst concentration.

The kinetics of similar esterification reactions, such as that of acetic acid with ethanol, indicate that the reaction is acid-catalyzed and that an increase in temperature generally increases the rate constant and conversion. rdd.edu.iq The rate of esterification can also be influenced by the structure of the alcohol and the dicarboxylic acid. For instance, the yield of dodecanedioate esters can vary depending on the structure of the alcohol used. srce.hrresearchgate.net The reaction is typically monitored by measuring the amount of water produced. srce.hr

Optimization of Synthesis Parameters for Industrial Scale-Up

For the industrial production of this compound, optimizing synthesis parameters is crucial for maximizing yield and minimizing costs. Key parameters include:

Molar Ratio of Reactants: An excess of the alcohol is often used to drive the reaction towards completion. A common molar ratio of dicarboxylic acid to alcohol is 1:2. srce.hrnanobioletters.com

Temperature: Reaction temperatures for the synthesis of dodecanedioate esters are typically in the range of 120-130°C. srce.hrnanobioletters.com Increasing the temperature can enhance the reaction rate, but excessively high temperatures may lead to side reactions or degradation of products. mdpi.comrdd.edu.iq

Catalyst Concentration: The amount of catalyst used is typically a small percentage of the weight of the dicarboxylic acid, for example, 2 wt%. srce.hrnanobioletters.com

Reaction Time: The duration of the reaction is a critical factor. For dodecanedioate ester synthesis, reaction times of around 4 hours have been reported. srce.hrnanobioletters.com

Water Removal: Continuous removal of water, often through a Dean-Stark apparatus, is essential to shift the equilibrium and achieve high conversion rates. srce.hrnanobioletters.com

The following table summarizes typical reaction conditions for the synthesis of dodecanedioate esters based on available literature.

ParameterValueReference
Reactants Dodecanedioic acid, Alcohol srce.hr
Molar Ratio (Acid:Alcohol) 1:2 srce.hr
Catalyst Sulfuric Acid srce.hr
Catalyst Loading 2 wt% of dicarboxylic acid srce.hr
Solvent Toluene srce.hr
Temperature 120-130 °C srce.hr
Reaction Time ~4 hours srce.hr

Derivatization Strategies for Structural Modifications

While the primary focus is on the synthesis of this compound, it is relevant to mention derivatization strategies that can be applied to dicarboxylic acids for analytical purposes. Derivatization can enhance the sensitivity of detection in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). longdom.org

For instance, dicarboxylic acids can be derivatized using reagents like dimethylaminophenacyl bromide (DmPABr). This process reverses the polarity of the dicarboxylic acid, improving its separation and detection in LC-MS/MS analysis. longdom.org This strategy is particularly useful for quantifying low levels of dicarboxylic acids in biological samples. longdom.org

Advanced Analytical and Spectroscopic Characterization of Diisocetyl Dodecanedioate

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental for separating Diisocetyl dodecanedioate (B1236620) from reaction precursors, by-products, and other impurities, providing a clear profile of the sample's composition.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for assessing the purity of Diisocetyl dodecanedioate. cleancontrolling.com Due to the compound's high molecular weight and relatively low volatility, high-temperature GC methods are required. The analysis typically involves injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. notulaebotanicae.ro The column, often with a non-polar stationary phase, separates compounds based on their boiling points and interactions with the phase.

Purity is determined by the relative area of the main peak corresponding to this compound in the chromatogram. d-nb.info Impurities, such as residual starting materials (dodecanedioic acid and isocetyl alcohol) or by-products from the esterification process, would appear as separate peaks. mdpi.com The mass spectrometer detector then fragments the eluted molecules and records their mass-to-charge ratios, allowing for the identification of these impurities by comparing their fragmentation patterns to spectral libraries. nih.govscispace.com Semi-quantitative analysis can estimate the concentration of these impurities by comparing their signal intensities to that of a known standard. cleancontrolling.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue/Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness notulaebotanicae.ro
Carrier Gas Helium, 1 mL/min notulaebotanicae.ro
Injector Temp. 280-300 °C
Oven Program Initial 150 °C, ramp at 10 °C/min to 320 °C, hold for 10 min
MS Transfer Line 280-300 °C notulaebotanicae.ro
Ion Source Temp. 230 °C notulaebotanicae.ro
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-800 m/z scispace.com

This table presents typical starting parameters for method development; actual conditions may vary based on the specific instrument and sample matrix.

Liquid chromatography (LC) is particularly suited for analyzing complex mixtures containing this compound, especially when dealing with thermally sensitive or non-volatile components. libretexts.orgbio-rad.com High-performance liquid chromatography (HPLC) is a commonly used method. cir-safety.orgcir-safety.org

For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most appropriate technique. google.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. mdpi.com Separation is based on hydrophobicity; more non-polar compounds are retained longer on the column. mdpi.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with a wide range of polarities. bio-rad.com

Detection can be achieved using various detectors. A UV detector is not suitable as this compound lacks a significant chromophore. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are preferred. For definitive identification, coupling the HPLC system to a mass spectrometer (LC-MS) is the method of choice, providing both retention time and mass information for each component in the mixture. google.comcir-safety.org

Molecular Spectroscopy for Structural Elucidation

Molecular spectroscopy provides detailed information about the chemical structure of this compound, confirming the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. researchgate.netnih.gov Both ¹H and ¹³C NMR are used to piece together the molecular framework. d-nb.infoconicet.gov.ar

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the methyl protons of the isocetyl group, a complex multiplet for the numerous methylene (B1212753) (CH₂) groups in the long aliphatic chains, and a triplet for the α-methylene protons adjacent to the carbonyl groups of the ester. magritek.com The integration of these signals corresponds to the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. magritek.comresearchgate.net Key signals include the carbonyl carbon of the ester function (typically around 173 ppm), the carbon atom of the ester linkage bearing the oxygen (–CH₂–O–), and a series of signals for the methylene and methyl carbons in the aliphatic chains. preprints.org

2D NMR Techniques: For a molecule of this complexity, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for complete structural assignment. preprints.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the definitive connection of different molecular fragments. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups in this compound (in CDCl₃)

GroupTypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ester CarbonylC=O-~173
Methylene α to C=O-CH ₂-C=O~2.2 (triplet)~34
Methylene α to Ester O-O-CH ₂-~4.0 (triplet)~65
Methylene Chain-(CH₂)n-~1.2-1.6 (multiplet)~25-30
Isocetyl Methine-CH (CH₃)₂~1.5 (multiplet)~39
Isocetyl Methyl-CH(C H₃)₂~0.85 (doublet)~22

These are approximate chemical shift values. Actual values can vary depending on the solvent and specific molecular environment.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band around 1740-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. cir-safety.orgrsc.org Other significant peaks include the C-O stretching vibrations around 1250-1150 cm⁻¹ and the strong C-H stretching and bending vibrations of the long aliphatic chains just below 3000 cm⁻¹ and around 1465 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy also provides valuable information. Similar to IR, a strong band for the C=O stretch of the ester is expected. uc.pt In some cases, diesters may show two distinct C=O stretching modes, which can be a useful diagnostic feature. uc.pt The long methylene chains will give rise to intense C-H stretching and bending modes as well. researchgate.net Raman can be particularly useful for studying conformational preferences of the long alkyl chains. uc.pt

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. researchgate.net The compound has a monoisotopic mass of 678.652611 g/mol . epa.govnih.gov

For a large molecule like this, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred over harsher methods like Electron Ionization (EI) to keep the molecule intact and observe the molecular ion. researchgate.net In positive ion mode, one would expect to see the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The fragmentation of long-chain diesters typically involves cleavages at the ester linkages. nih.govresearchgate.net Expected fragmentation pathways for this compound would include:

Loss of one of the isocetyl alcohol chains to give a monoester monoacid fragment. researchgate.net

Cleavage at the C-O bond of the ester.

Sequential loss of smaller hydrocarbon fragments from the long alkyl chains.

Analyzing these fragmentation patterns helps to confirm the identity of the dodecanedioate core and the isocetyl ester groups. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₄₄H₈₆O₄ nih.govnih.gov
Average Mass 679.168 g/mol epa.gov
Monoisotopic Mass 678.652611 g/mol epa.govnih.gov
Expected Ion (ESI+) [M+H]⁺ at m/z 679.66
Expected Ion (ESI+) [M+Na]⁺ at m/z 701.64

Thermal Analysis Techniques for Phase Behavior and Stability Assessment

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For a high molecular weight ester like this compound, these methods provide invaluable insights into its melting behavior, crystallinity, and thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. tainstruments.com This allows for the determination of transition temperatures and enthalpies associated with physical changes like melting and crystallization. researchgate.net

For a long-chain aliphatic diester such as this compound, the DSC thermogram would be expected to reveal key information about its phase transitions. As the sample is heated, an endothermic peak will be observed, corresponding to the melting of the material from a solid to a liquid state. The temperature at the peak of this transition is the melting point (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔH_f), which is the energy required to melt the sample.

Conversely, upon cooling, an exothermic peak will appear, representing the crystallization of the material. The temperature at the peak of this transition is the crystallization temperature (T_c), and the associated energy change is the enthalpy of crystallization (ΔH_c). The presence of multiple peaks during melting or crystallization can indicate the existence of different crystalline forms (polymorphism) or the presence of impurities. tainstruments.com

Table 1: Illustrative DSC Data for Long-Chain Esters and Waxes

MaterialMelting Point (T_m) (°C)Enthalpy of Fusion (ΔH_f) (J/g)Reference
Ditetradecyl Adipate (B1204190) (DTA)44142.4 researchgate.net
Dioctadecyl Adipate (DOA)60186.2 researchgate.net
Paraffin Wax52.97202.91 tainstruments.com
White Beeswax42.74 (dominant peak)210.51 tainstruments.comtainstruments.com

This table presents data for compounds structurally similar to this compound to illustrate the typical thermal properties observed with DSC.

Thermogravimetric Analysis (TGA) is another critical thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. openaccessjournals.com It is primarily used to determine the thermal stability and decomposition profile of materials. openaccessjournals.com

When a sample of this compound is heated in a TGA instrument, its mass will remain stable until the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of its thermal stability. The TGA curve, which plots mass percentage against temperature, will show one or more steps, each corresponding to a specific decomposition event. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum. openaccessjournals.com

For high molecular weight cosmetic emollients, TGA can reveal the temperature range in which the material begins to break down, which is crucial for formulation and storage stability. researchgate.netresearchgate.net The decomposition of esters typically involves the cleavage of the ester bonds and the subsequent breakdown of the resulting acid and alcohol fragments.

Specific TGA data for this compound is not widely published. However, studies on other long-chain diesters and cosmetic emollients provide a general understanding of their thermal stability. For example, long-chain diesters like ditetradecyl adipate and dioctadecyl adipate have been shown to be stable up to temperatures well above 200°C. researchgate.net

Table 2: Illustrative TGA Data for Long-Chain Esters

MaterialOnset of Decomposition (°C)Reference
Ditetradecyl Adipate (DTA)248.3 researchgate.net
Dioctadecyl Adipate (DOA)342.5 researchgate.net
Sharofeel DS (a new ester-based emollient)308 researchgate.net

This table provides examples of the thermal stability of long-chain esters, which can be indicative of the expected behavior of this compound.

Advanced Morphological Characterization in Material Systems

The macroscopic properties of a formulation containing this compound, such as texture, feel, and stability, are governed by the microscopic arrangement of its constituent molecules. Advanced morphological characterization techniques can provide insights into the crystalline structure and self-assembly of this long-chain diester.

Long-chain aliphatic esters, like this compound, are known to exhibit polymorphism, meaning they can crystallize into different structural forms. mdpi.com These different polymorphs can have varying melting points, solubilities, and mechanical properties. Techniques such as X-ray diffraction (XRD) are instrumental in identifying the specific crystalline packing of the molecules. frontiersin.org

Characterization of these structures can be performed using microscopy techniques such as polarized light microscopy (PLM), which can reveal the presence of crystalline domains, and electron microscopy (e.g., SEM, TEM), which can provide higher-resolution images of the material's microstructure. While specific morphological studies on this compound are not prevalent, research on similar long-chain esters and waxes has shown that they can form structures like rhombic platelets. researchgate.net The morphology of these structures is a key factor in determining the rheological properties and sensory profile of the final product.

Molecular Structure Function Relationships in Engineered Material Systems

Role as a Lubricant Base Fluid and Additive

Diisocetyl dodecanedioate (B1236620) serves as a high-performance synthetic ester in lubrication technology. Its dicarboxylic acid ester structure, featuring a long central chain and terminal branched alkyl groups, imparts desirable tribological properties, making it suitable as a base fluid or a specialty additive in advanced lubricant formulations. researchgate.netukm.my

The tribological performance of diester lubricants like diisocetyl dodecanedioate is rooted in their ability to form robust lubricating films at metal-metal interfaces. The polar ester groups within the molecule exhibit a strong affinity for metal surfaces, leading to the formation of an adsorbed molecular layer. arabjchem.orgmdpi.com This film acts as a protective barrier, preventing direct asperity contact and minimizing friction and wear under boundary lubrication conditions. researchgate.netfiveable.me

The "iso" or branched structure of the cetyl alcohol moieties in this compound plays a critical role in its lubricating properties, particularly concerning boundary lubrication and film formation. The primary advantage of branched alkyl chains is the significant improvement in low-temperature fluidity. srce.hr Branching disrupts the uniform packing of the molecular chains, which inhibits crystallization and lowers the pour point of the lubricant. srce.hrresearchgate.net This ensures that the lubricant remains fluid and effective over a wider temperature range.

For instance, studies comparing linear and branched alcohol-based dodecanedioate esters have demonstrated a dramatic decrease in pour point with branching. Di-2-ethylhexyl dodecanedioate, a branched ester, exhibits a pour point of -58°C, whereas its linear counterpart, dioctyl dodecanedioate, has a much higher pour point. ukm.mysrce.hr This characteristic is crucial for applications like automotive engine oils and hydraulic fluids that operate in varying climates. srce.hr

The branched structure creates steric hindrance, which can influence the packing density of the adsorbed film on the metal surface. While providing excellent low-temperature performance, the branching may slightly alter the film's shear properties compared to linear analogues. However, the presence of the long dodecanedioate backbone ensures a stable and effective lubricating film is maintained. researchgate.netbiointerfaceresearch.com

Table 1: Comparison of Pour Points for Linear vs. Branched Dodecanedioate Esters

Ester Alcohol Type Pour Point (°C)
Dioctyl Dodecanedioate Linear 20
Di-2-ethylhexyl Dodecanedioate Branched -55
Dihexyl Dodecanedioate Linear 10

This table is generated based on data from comparative studies on similar diesters to illustrate the principle. srce.hr

Oxidative degradation is a primary factor limiting the service life of lubricants at high temperatures. Synthetic esters like this compound generally exhibit good oxidative stability. researchgate.net The degradation process typically follows a free-radical chain reaction mechanism, initiated by heat, oxygen, and the presence of metal catalysts. mdpi.comacs.org

The mechanism involves the following steps:

Initiation: Formation of alkyl radicals (R•) from the hydrocarbon chains.

Propagation: The alkyl radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from other lubricant molecules to form hydroperoxides (ROOH) and another alkyl radical.

Branching: Hydroperoxides decompose into highly reactive radicals, accelerating the oxidation process.

Termination: Radicals combine to form stable, non-radical products. acs.org

The structure of this compound, being a saturated ester, contributes to its stability. The absence of unsaturated double bonds, which are highly susceptible to oxidative attack, is a key advantage. zslubes.com The stability of the ester is largely dependent on the hydrogen atoms on the β-carbon of the alcohol part of the molecule. The replacement of these hydrogens with alkyl groups, as is common in neopolyol esters, can further enhance stability. mdpi.com While this compound is not a neopolyol ester, its long, saturated alkyl chains offer good resistance to oxidation compared to unsaturated or shorter-chain esters. machinerylubrication.com The degradation products are typically smaller, volatile molecules, or can polymerize to form sludge and varnish. zslubes.comresearchgate.net

Table 2: Oxidative Stability of Dicarboxylate Esters

Ester Oxidative Temperature (°C)
Di-2-ethybutyl dodecanedioate 216
Di-2-ethyhexyl dodecanedioate Not specified

This table provides examples of oxidative stability for similar diesters, measured by the onset temperature of oxidation. researchgate.netukm.my Higher temperatures indicate greater stability.

Integration into Polymeric Matrices as a Specialty Additive

This compound's large molecular size, branched structure, and ester functionality allow it to be integrated into polymeric systems as a specialty additive, primarily functioning as a high-permanence plasticizer or a processing aid. googleapis.comwikipedia.org Its low volatility and stability make it suitable for applications where long-term performance is required.

When blended with a polymer, such as polyvinyl chloride (PVC), this compound acts as a plasticizer. Plasticizers work by embedding themselves between polymer chains, increasing the free volume and reducing intermolecular forces (like van der Waals forces) between them. wikipedia.orgmdpi.com This increases chain mobility and lowers the glass transition temperature (Tg) of the polymer, making the material more flexible and easier to process at lower temperatures. mdpi.com

The rheology of the polymer melt is significantly affected. The addition of a plasticizer like this compound reduces the melt viscosity and elasticity of the polymer composite. mdpi.com This is beneficial in processing techniques like extrusion and injection molding, as it lowers the required processing temperatures and pressures, potentially preventing thermal degradation of the polymer. mdpi.com Studies on similar diester plasticizers in PVC show that as the alkyl chain length of the plasticizer increases, the plasticizing efficiency generally improves up to a certain point, leading to a softer material with a lower storage modulus (G'). mdpi.com The large C16 branched chains of this compound would be expected to be a very efficient, low-volatility plasticizer, contributing to enhanced processability.

Although not a traditional block copolymer compatibilizer, it can preferentially locate at the interface between two polymers of differing polarity. By doing so, it can reduce the interfacial tension between the phases. researchgate.netacs.org A lower interfacial tension facilitates the dispersion of one polymer phase within the other during melt blending, leading to a finer and more stable morphology. nih.gov This can prevent the coalescence of dispersed droplets and improve the mechanical properties of the final material by enhancing stress transfer across the interface. researchgate.net The long, non-polar isocetyl chains would likely associate with a non-polar polymer phase, while the polar ester core could have an affinity for a more polar polymer phase, effectively bridging the interface.

Influence on Mechanical Performance and Durability of Polymer Systems

This compound, a large branched-chain diester, primarily functions as a plasticizer and emollient in various formulations. cir-safety.orgcir-safety.org Its incorporation into polymer systems can influence their mechanical properties and long-term durability. As a plasticizer, its primary role is to increase the flexibility and reduce the brittleness of a polymer matrix. This is achieved by the insertion of its large, flexible molecules between the polymer chains. This process disrupts the close packing of the polymer chains and reduces the intermolecular forces, such as van der Waals forces, that hold them together. The result is a decrease in the glass transition temperature (Tg) of the polymer, making it softer and more pliable at room temperature.

The durability of polymer systems can also be affected. By increasing flexibility, a plasticizer like this compound can enhance a material's resistance to cracking and fatigue upon repeated stress or flexing. However, the long-term stability of these properties depends on the permanence of the plasticizer within the polymer matrix. Factors such as the molecular weight of the plasticizer and its compatibility with the polymer determine its tendency to migrate or leach out over time, which could lead to a gradual embrittlement of the material. The high molecular weight of this compound (approximately 679 g/mol ) suggests it would have lower volatility and migration tendency compared to smaller plasticizer molecules, potentially contributing to more stable and durable performance in the polymer systems where it is employed. nih.govmdpi.com

Table 1: Polymer Systems Incorporating Dicarboxylic Acid Esters

Polymer Type/SystemEster Component ExampleReported FunctionReference
Polyacrylate ThickenersThis compoundPlasticizer google.com
Polyamides, Polyesters, Polyolefins (in gel compositions)This compoundAdditive / Emollient google.com
Resorbable Polymer SystemsSebacic acid (related dicarboxylic acid)Polymer intermediate cir-safety.org

Functional Contributions in Complex Multi-Component Formulations

Role in Modulating Interfacial Tension and Wetting Phenomena

This compound is recognized for its function as a surfactant and wetting agent, which is crucial in multi-component formulations, particularly those containing solid particles like pigments. paulaschoice.co.ukchemicalbook.comgoogleapis.com Wetting is the process by which a liquid spreads over a solid surface, a phenomenon governed by the interfacial tensions between the liquid, solid, and surrounding vapor phase. Effective wetting agents reduce the solid-liquid interfacial tension, allowing the liquid to displace air from the surface of the solid particles more efficiently.

In cosmetic and coating applications, this compound demonstrates excellent performance as a pigment wetting agent. scribd.comscribd.com During the production of color cosmetics, pigments must be thoroughly dispersed in a liquid medium (often an oil or ester) to ensure uniform color and smooth application. This compound facilitates this by adsorbing onto the pigment surface, lowering the energy required to incorporate the pigment into the oil phase. This leads to a more stable and uniform pigment grind. scribd.com Research has shown that it is a highly effective pigment wetting agent, capable of creating low-viscosity pigment grinds, which allows for higher pigment concentrations and smoother application textures. scribd.com While other emollients might offer faster spreading on the skin, the superior pigment wetting of this compound makes it ideal for applications like lipsticks, where color uniformity is critical and excessive spreading (migration) is undesirable. scribd.com

Table 2: Pigment Wetting Performance of this compound

MaterialDescriptionViscosity (cP at 25°C)Reference
This compound (Liquiwax DICDD)Neat Emollient~65 scribd.comscribd.com
Titanium Dioxide Grind in this compound40% TiO2 in 60% Emollient~2,000 scribd.comscribd.com

Note: Viscosity values are approximate, based on graphical data presented in the source.

Stabilization Mechanisms in Emulsified Systems

In addition to its role as a wetting agent, this compound functions as an emulsifier and stabilizer in complex formulations like lotions and creams. paulaschoice.co.ukchemicalbook.comincidecoder.com Emulsions are inherently unstable systems consisting of at least two immiscible liquids (e.g., oil and water), where one liquid is dispersed as droplets in the other. Emulsifiers are essential for preventing these droplets from coalescing and causing the phases to separate.

This compound contributes to emulsion stability primarily through steric hindrance. As a large, non-polar molecule with branched alkyl chains, it resides within the oil phase of an emulsion. nih.gov When used in conjunction with a primary emulsifier that adsorbs at the oil-water interface, its molecules become packed within the oil droplets. In oil-in-water emulsions, the presence of these bulky molecules at or near the interface creates a structural barrier. This physical barrier helps to keep the oil droplets separated, mechanically hindering them from getting close enough to merge, a process known as coalescence. This mechanism is particularly effective for stabilizing emulsions and can also be applied to the stabilization of suspensions, where solid particles are dispersed in a liquid. googleapis.com Its utility as a stabilizer has been noted in various cosmetic formulations, including primers and coloring systems, where it helps maintain the integrity and homogeneity of the product over time. incidecoder.comjustia.com

Table 3: Use of this compound as a Stabilizer in Multi-Component Formulations

Formulation TypeReported FunctionReference
EmulsionsEmulsifying Agent, Stabilizer googleapis.comincidecoder.com
SuspensionsStabilizer googleapis.com
Oil-in-Water Emulsion (for hair coloring)Oil Phase Component / Stabilizer justia.com
Cosmetic PrimerEmulsifying Agent incidecoder.com

Environmental Dynamics and Biogeochemical Transformations of Diisocetyl Dodecanedioate

Photolytic and Hydrolytic Degradation under Environmental Conditions

The environmental fate of diisocetyl dodecanedioate (B1236620) is influenced by abiotic degradation processes, primarily photolysis and hydrolysis. These processes are critical in determining the persistence and transformation of the compound in various environmental compartments such as water and soil. The structure of diisocetyl dodecanedioate, a long-chain dicarboxylic acid ester, suggests that the ester linkages are the most probable sites for these degradation reactions.

Photolytic Degradation:

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. While specific experimental data on the direct photolysis of this compound is limited, the photochemical behavior of similar long-chain esters provides insight into potential degradation pathways. For many esters, photolysis in aqueous environments can be a significant degradation route. researchgate.net The process often involves the absorption of light by the molecule, leading to an excited state that can then undergo various reactions.

In some cases, the photolysis of esters can regenerate the parent alcohol and carboxylic acid. libretexts.org This occurs through a series of steps initiated by photochemical electron transfer. libretexts.org However, the efficiency of photolysis can be influenced by the presence of other substances in the environment. For instance, the presence of photosensitizers, such as humic acids which are common in natural waters, can accelerate the photodegradation of some organic compounds. mdpi.com Conversely, the presence of light-absorbing substituents on the ester molecule itself can sometimes hinder the degradation process. libretexts.org For large, hydrophobic molecules like this compound, which has a very low water solubility, photolysis would primarily occur at the surface of water bodies or on soil particles exposed to sunlight. preprints.orgresearchgate.net

Hydrolytic Degradation:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters like this compound, hydrolysis results in the cleavage of the ester bonds to yield the corresponding alcohol (isohexadecanol) and dicarboxylic acid (dodecanedioic acid). This reaction can be catalyzed by acids or bases. nih.gov

Generally, the rate of hydrolysis for esters increases with pH, meaning it is faster under alkaline conditions (base-catalyzed hydrolysis or saponification) than in neutral or acidic conditions. nih.govmst.dk The hydrolysis of long-chain esters is a recognized degradation pathway in the environment. For instance, studies on similar long-chain aliphatic polyesters have shown their susceptibility to hydrolytic breakdown under environmentally relevant conditions. acs.org The process can lead to a reduction in molecular mass and fragmentation of the material. acs.org

The environmental relevance of hydrolysis for this compound is significant, as it represents a key abiotic pathway for its initial breakdown. While ready biodegradability is often the primary degradation route for many esters, abiotic hydrolysis can be a crucial first step, especially for larger, more complex molecules. europa.eu The products of hydrolysis, a long-chain alcohol and a dicarboxylic acid, are generally more amenable to further microbial degradation.

The table below summarizes the expected degradation products and influencing factors for the photolytic and hydrolytic degradation of this compound based on the behavior of analogous compounds.

Degradation Process Primary Reaction Site Expected Primary Products Key Influencing Factors
Photolysis Ester carbonyl groupIsohexadecanol, Dodecanedioic acidLight intensity, Wavelength, Presence of photosensitizers (e.g., humic acids)
Hydrolysis Ester linkagesIsohexadecanol, Dodecanedioic acidpH (rate increases with increasing pH), Temperature

Computational Chemistry and Theoretical Modeling of Diisocetyl Dodecanedioate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its two long, flexible isocetyl chains and the central dodecanedioate (B1236620) linker, Diisocetyl Dodecanedioate can adopt a vast number of three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time, providing a detailed picture of this conformational flexibility. mdpi.com An MD simulation of this compound would involve placing a model of the molecule in a simulated environment (e.g., a box of water or a lipid bilayer) and calculating the forces between atoms using a classical force field. mdpi.comprinceton.eduBy solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule folds, stretches, and interacts with its surroundings. nih.gov For a large ester, these simulations can show how the long alkyl chains might fold or entangle, influencing properties like viscosity and spreadability in cosmetic formulations. nih.govarxiv.orgThe simulations can also model how the molecule interacts with skin lipids, which is crucial for its function as an emollient. nih.govresearchgate.netBy analyzing the interactions between the ester's carbonyl groups and water or other polar molecules, MD can provide insights into its barrier function and hydration effects. nih.govSuch simulations are essential for understanding how the molecule behaves in a complex environment like a cream or lotion. mdpi.comresearchgate.netTable 2: Hypothetical Steps for an MD Simulation of this compound

StepDescriptionPurpose
1. System Setup A 3D model of this compound is placed in a simulation box, often filled with solvent molecules (e.g., water) or surrounded by other relevant molecules (e.g., lipids).To create a realistic environment that mimics its application context (e.g., on the skin).
2. Force Field Application A force field (e.g., CHARMM, OPLS-AA) is chosen to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. princeton.edunih.govTo mathematically describe the interactions between all atoms in the system.
3. Energy Minimization The initial structure is computationally "relaxed" to remove any steric clashes or unfavorable geometries.To arrive at a low-energy, physically plausible starting conformation.
4. Equilibration The system is simulated for a short period under controlled temperature and pressure (e.g., NPT ensemble) to allow it to reach a stable state. mdpi.comTo ensure the simulation starts from a state of thermal and pressure equilibrium.
5. Production Run The main simulation is run for an extended period (nanoseconds to microseconds), during which atomic trajectories are recorded.To collect data on the molecule's dynamic behavior and conformational changes over time.
6. Trajectory Analysis The collected data is analyzed to determine properties like root-mean-square deviation (RMSD), radius of gyration, and intermolecular interactions.To extract meaningful insights into the molecule's flexibility, shape, and interaction patterns.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that correlates the structural features of molecules with their physicochemical properties. scispace.comThese models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. nih.govFor a compound like this compound, QSPR can be used to predict properties that are difficult or costly to measure experimentally.

The first step in QSPR is to calculate a set of molecular descriptors from the 2D or 3D structure of the molecule. scispace.comThese descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. For a large ester, relevant descriptors would include molecular weight, measures of branching, polar surface area, and lipophilicity (logP). nih.govresearchgate.net Once a database of these descriptors is created for a series of similar molecules (e.g., various long-chain esters) with known properties (e.g., boiling point, viscosity, skin permeability), statistical methods like multiple linear regression or machine learning algorithms are used to build a predictive model. scispace.comuninsubria.itAlthough no specific QSPR model for this compound is published, models for esters and other cosmetic ingredients demonstrate the utility of this approach for predicting key functional properties. nih.govscispace.comuninsubria.itTable 3: Relevant Molecular Descriptors for QSPR Modeling of this compound

Descriptor ClassExample DescriptorsPredicted Property Relevance
Constitutional Molecular Weight, Number of Carbon Atoms, Number of Oxygen AtomsBulk properties (e.g., boiling point, density).
Topological Wiener Index, Kier & Hall Connectivity Indices, Balaban IndexMolecular shape, size, and degree of branching, which affects viscosity and spreadability. scispace.com
Geometrical Molecular Surface Area, Molecular Volume, Radius of GyrationSpatial characteristics related to transport properties and interaction potential.
Electronic Dipole Moment, Polarizability, Topological Polar Surface Area (TPSA)Polarity, intermolecular forces, and interaction with biological membranes. nih.gov
Physicochemical Calculated LogP (Octanol-Water Partition Coefficient)Lipophilicity, a key factor in skin penetration and solubility in cosmetic formulations. researchgate.net

Prediction of Solvation and Partitioning Behavior in Heterogeneous Systems

The performance of this compound as an emollient in cosmetic products is highly dependent on its behavior in complex, heterogeneous systems, such as oil-in-water emulsions. Computational models are essential for predicting its solvation (how well it dissolves in different solvents) and partitioning (how it distributes itself between different phases, like oil and water). nih.govacs.org Given its large aliphatic structure, this compound is highly lipophilic (fat-loving) and hydrophobic (water-repelling). aston-chemicals.comIts octanol-water partition coefficient (log K_ow) is predicted to be very high, indicating a strong preference for nonpolar environments over aqueous ones. acs.orgComputational models like the group-contribution based SAFT-γ Mie (Statistical Associating Fluid Theory) can accurately predict the phase equilibria and solubility of long-chain molecules in different solvents. acs.orgOther methods, such as continuum solvation models (e.g., SM8T), can calculate the free energy of solvation, providing a thermodynamic measure of solubility in various media like olive oil, which can be a proxy for skin lipids. nih.gov These models predict that in a cosmetic emulsion, this compound will partition almost exclusively into the oil phase. When applied to the skin, it is expected to remain in the upper layers of the stratum corneum, mixing with the lipid matrix. nih.govIts high molecular weight (679.1 g/mol ) and lipophilicity make deep penetration into the more aqueous layers of the skin unlikely. researchgate.netacs.orgThis partitioning behavior is fundamental to its role as a skin-conditioning agent and emollient, where it forms a lubricating, water-retaining layer on the skin's surface. aston-chemicals.comTable 4: Predicted Solvation and Partitioning Characteristics of this compound

PropertyPredicted BehaviorImplication for Cosmetic FunctionComputational Model/Basis
Aqueous Solubility Extremely LowWill not dissolve in the water phase of emulsions; remains on the skin surface.General Solubility Estimation (GSE) models, QSPR. nih.govresearchgate.netnih.gov
Lipid/Oil Solubility HighReadily incorporates into the oil phase of formulations and the lipid matrix of the stratum corneum.Continuum Solvation Models (e.g., SM8T), SAFT. acs.orgnih.gov
Octanol-Water Partition Coefficient (Log K_ow) Very High (>10)Strongly lipophilic; prefers oily/lipid environments over aqueous ones.QSPR models (e.g., EPI Suite, OPERA). acs.org
Air-Water Partition Coefficient (K_aw) LowNon-volatile; will remain on the surface where it is applied.QSPR approaches. nih.gov
Partitioning in Emulsions Almost exclusively in the oil/lipid phase.Stabilizes the oil phase and delivers emolliency upon application.Phase equilibria models (e.g., SAFT). acs.org

Future Research Trajectories and Interdisciplinary Applications

Development of Novel Sustainable Synthesis Routes

The conventional synthesis of esters often involves processes that are not aligned with the principles of green chemistry. Future research will likely focus on developing more sustainable and environmentally benign methods for the production of diisocetyl dodecanedioate (B1236620).

One promising avenue is the use of enzymatic catalysis. Lipases, for instance, have been successfully employed in the synthesis of various esters, offering high selectivity and operating under mild reaction conditions. semanticscholar.orgmdpi.com Research in this area could explore the efficacy of different immobilized lipases for the esterification of dodecanedioic acid with isocetyl alcohol. nih.govmdpi.com A key advantage of enzymatic synthesis is the potential for solvent-free reaction conditions, which significantly reduces the generation of hazardous waste. mdpi.com

Another area of exploration is the use of novel catalysts, such as Brønsted acidic ionic liquids, which have shown promise in promoting Fischer esterification of long-chain aliphatic acids at room temperature. researchgate.net These catalysts can often be recycled, further enhancing the sustainability of the process. The development of such green synthetic routes would not only reduce the environmental impact of diisocetyl dodecanedioate production but could also lead to more cost-effective manufacturing processes. sphinxsai.comresearchgate.netresearchgate.net

Catalyst TypePotential Advantages in this compound Synthesis
Immobilized LipasesHigh selectivity, mild reaction conditions, potential for solvent-free synthesis, reusability. nih.govmdpi.com
Brønsted Acidic Ionic LiquidsRoom temperature reactions, high yields, catalyst recyclability, solvent-free conditions. researchgate.net
Heterogeneous Solid Acid CatalystsEase of separation from product, potential for continuous flow processes, reusability.

Exploration of Advanced Material Design Principles

The long aliphatic chains of this compound impart properties that could be exploited in the design of advanced materials. Its structure is analogous to long-chain diesters that have been investigated for applications beyond cosmetics.

For instance, long-chain diesters are being explored as phase change materials (PCMs) for thermal energy storage. researchgate.net These materials absorb and release large amounts of latent heat during phase transitions, making them suitable for applications in solar energy storage, smart textiles, and thermal management of electronics. Future research could investigate the thermal properties of this compound, including its melting point and latent heat of fusion, to assess its potential as a bio-based PCM.

Furthermore, the principles of polymer chemistry could be applied to incorporate this compound or similar long-chain di-esters as building blocks for novel polymers. acs.org The ester linkages could be susceptible to hydrolysis, potentially leading to biodegradable polymers. Research in this area might focus on the synthesis of polyesters or polyamides incorporating dodecanedioic acid and long-chain diols derived from isocetyl alcohol, aiming to create materials with tailored thermal and mechanical properties. aalto.finih.gov The biodegradability of such polymers would be a significant advantage in applications such as packaging and agricultural films. researchgate.net

Potential Application AreaRelevant Properties of Long-Chain Diesters
Phase Change MaterialsHigh latent heat of fusion, suitable melting/freezing points, thermal stability. researchgate.net
Biodegradable PolymersSusceptibility of ester bonds to hydrolysis, potential for tailored mechanical properties. acs.orgresearchgate.net
BiolubricantsGood performance at low temperatures, biodegradability. nih.gov

Innovative Analytical Methodologies for Complex Matrices

As the applications of this compound potentially expand, so too will the need for robust and sensitive analytical methods for its detection and quantification in various complex matrices, from cosmetic formulations to environmental samples.

Current analytical techniques for similar compounds in cosmetics often rely on chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). taylorfrancis.comsemanticscholar.orgdntb.gov.ua Future research could focus on developing more advanced and efficient analytical workflows. For instance, the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) could provide a powerful tool for the unambiguous identification and quantification of this compound and its potential degradation products in complex mixtures. chromatographytoday.comnih.gov

The development of on-line sample preparation techniques, such as turbulent flow chromatography, could automate and accelerate the analysis of large numbers of samples. nih.gov Furthermore, for in-situ analysis and quality control during manufacturing, non-destructive spectroscopic techniques like near-infrared (NIR) and Raman spectroscopy could be explored. The creation of validated analytical methods is crucial for quality assurance, regulatory compliance, and for studying the environmental fate and behavior of the compound.

Analytical TechniquePotential Application for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification in cosmetic products and environmental samples after derivatization. taylorfrancis.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Sensitive and selective quantification in complex matrices like biological fluids and environmental extracts. nih.gov
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurements for unambiguous identification and structural elucidation of metabolites. chromatographytoday.com
Supercritical Fluid Chromatography (SFC)"Green" alternative to normal-phase HPLC for purification and analysis.

Extended Studies on Environmental Behavior and Remediation Strategies

With any chemical compound, understanding its environmental fate and potential for persistence is of paramount importance. For this compound, future research should focus on its biodegradability and potential for bioaccumulation.

Studies on the biodegradation of aliphatic polyesters suggest that the ester linkages in this compound would be susceptible to microbial degradation. nih.govresearchgate.net However, the long, branched isocetyl chains might influence the rate and extent of this degradation. Future research should involve standardized biodegradability tests in various environmental compartments, such as soil, water, and sediment, to determine its persistence. smithers.comnih.gov The identification of microbial strains capable of degrading this compound could also be a focus. rsc.org

In the event of environmental contamination, effective remediation strategies would be necessary. Research in this area could explore bioremediation approaches, utilizing microorganisms capable of breaking down the ester. sensoil.com Another potential avenue is surfactant-enhanced remediation, where surfactants are used to increase the solubility and bioavailability of hydrophobic organic compounds, thereby facilitating their removal from soil and water. rsc.orgmdpi.com Understanding the sorption behavior of this compound to soil and sediment particles will also be crucial in predicting its transport and developing effective remediation plans. semanticscholar.org

Research AreaKey Questions to be Addressed
BiodegradationWhat are the primary and ultimate biodegradation rates in different environmental matrices? What are the major degradation products? smithers.comnih.gov
BioaccumulationDoes this compound have the potential to accumulate in aquatic organisms?
Environmental Fate ModelingHow does its physicochemical properties influence its transport and partitioning in the environment? semanticscholar.org
Remediation StrategiesCan bioremediation or surfactant-enhanced remediation be effective in cleaning up contaminated sites? sensoil.commdpi.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of diisocetyl dodecanedioate critical for experimental reproducibility?

  • Answer: The molecular weight (679.15 g/mol) and estimated boiling point (~635°C) are critical for solvent compatibility and thermal stability in synthesis or formulation studies. Density (0.884 g/cm³) and melting point data inform phase behavior in lipid-based systems . Researchers must validate these parameters using differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) to ensure batch consistency .

Q. How can researchers analytically confirm the purity of this compound in synthetic samples?

  • Answer: High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is recommended due to the compound’s low UV absorbance. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should verify ester linkage integrity, with spectral libraries for dodecanedioate derivatives serving as benchmarks . Quantify impurities (e.g., residual alcohols) via gas chromatography (GC) with flame ionization detection .

Q. What standardized protocols exist for assessing dermal toxicity of this compound in preclinical models?

  • Answer: The Modified Draize Test (OECD 404) is widely used. In rabbits, 0.1 mL of undiluted compound applied unoccluded for 24 hours showed no irritation (MMTS score = 0.0). Include negative controls (e.g., saline) and positive controls (e.g., hexyl alcohol) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictions in dermal absorption data for this compound be resolved?

  • Answer: Discrepancies often arise from differences in skin models (e.g., human vs. rodent) or application methods (occluded vs. unoccluded). Use in vitro Franz diffusion cells with human epidermis and LC-MS/MS quantification to standardize permeation rates. Compare results against high-molecular-weight simulants (e.g., ammonium glycyrrhizate) to contextualize bioavailability .

Q. What experimental design considerations are critical for decontamination studies involving this compound?

  • Answer: Due to its high molecular weight (679.1 g/mol), focus on surface adsorption rather than penetration. Design protocols to evaluate mechanical removal (e.g., wiping efficiency) and chemical neutralization (e.g., surfactant efficacy). Include mass spectrometry to quantify residual compound post-decontamination .

Q. How can metabolic pathways of this compound be elucidated to assess environmental persistence?

  • Answer: Employ in vitro esterase assays (e.g., porcine liver esterase) to identify hydrolysis products (e.g., dodecanedioic acid and isocetyl alcohol). Use stable isotope labeling and high-resolution mass spectrometry (HRMS) to track degradation intermediates in soil or aquatic models .

Q. What statistical methods are appropriate for reconciling variability in toxicity datasets across studies?

  • Answer: Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies. Use sensitivity analysis to weigh variables like sample size (e.g., n=6 in rabbit irritation tests) and exposure duration. Publicly share raw datasets to enable re-evaluation via platforms like Open Science Framework .

Methodological Resources

  • Data Contradiction Analysis: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results .
  • Experimental Reproducibility: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data reporting, especially for physicochemical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.